1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Brand Name: Vulcanchem
CAS No.: 393824-23-2
VCID: VC4490121
InChI: InChI=1S/C20H17FIN3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
SMILES: C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)I
Molecular Formula: C20H17FIN3S
Molecular Weight: 477.34

1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

CAS No.: 393824-23-2

Cat. No.: VC4490121

Molecular Formula: C20H17FIN3S

Molecular Weight: 477.34

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide - 393824-23-2

Specification

CAS No. 393824-23-2
Molecular Formula C20H17FIN3S
Molecular Weight 477.34
IUPAC Name 1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Standard InChI InChI=1S/C20H17FIN3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Standard InChI Key FFIMRQBZKLNXAT-UHFFFAOYSA-N
SMILES C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)I

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is defined by its bicyclic pyrrolo[1,2-a]pyrazine scaffold, which is substituted at the 1-position with a 4-fluorophenyl group and at the carbothioamide nitrogen with a 4-iodophenyl moiety. The presence of halogen atoms (fluorine and iodine) introduces distinct electronic effects, enhancing lipophilicity and influencing molecular interactions with biological targets .

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name1-(4-Fluorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Molecular FormulaC20_{20}H17_{17}FIN3_3S
Molecular Weight477.3 g/mol
InChI KeyFFIMRQBZKLNXAT-UHFFFAOYSA-N
Canonical SMILESC1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)I

The carbothioamide (-C(=S)NH-) group contributes to hydrogen-bonding capabilities, while the iodine atom facilitates radiolabeling for imaging studies .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves a multi-step strategy:

  • Core Formation: Cyclization of pyrrole and pyrazine precursors via [3+3]-cycloaddition reactions to construct the pyrrolo[1,2-a]pyrazine core .

  • Halogenation: Sequential Friedel-Crafts alkylation introduces the 4-fluorophenyl group, followed by Ullmann coupling for the 4-iodophenyl substitution .

  • Carbothioamide Functionalization: Reaction of the intermediate amine with thiophosgene or Lawesson’s reagent introduces the carbothioamide group .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra reveal distinct signals for the pyrrolopyrazine protons (δ 3.71–4.79 ppm) and aromatic substituents (δ 6.04–7.43 ppm) .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 477.3 .

Pharmacological Activities

Anticancer Activity

Pyrrolopyrazine derivatives show promising cytotoxicity profiles. In Panc-1 pancreatic cancer cells, a nitrophenyl-substituted analog (7m) exhibited an IC50_{50} of 12.5 µM, attributed to topoisomerase II inhibition . The iodine substituent in the target compound may similarly enhance DNA intercalation or kinase modulation.

Neuropharmacological Effects

Pyrrolo[1,2-a]pyrazine carboxamides act as translocator protein (TSPO) ligands, demonstrating anxiolytic activity at doses as low as 0.001 mg/kg in murine models . The carbothioamide group may augment TSPO binding affinity through sulfur-mediated interactions with the cholesterol recognition amino acid consensus (CRAC) domain .

Mechanism of Action

Target Engagement

  • TSPO Modulation: Binding to TSPO in mitochondrial membranes regulates neurosteroid biosynthesis, reducing anxiety-like behaviors in preclinical models .

  • Enzyme Inhibition: Halogenated pyrrolopyrazines inhibit cytochrome P450 enzymes (e.g., CYP3A4), altering drug metabolism and potentiating chemotherapeutic effects .

Cellular Pathways

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage in cancer cells .

  • Anti-inflammatory Effects: Suppression of NF-κB and COX-2 pathways, reducing prostaglandin E2_2 synthesis .

Comparative Analysis with Related Compounds

Table 2: Bioactivity Comparison of Pyrrolopyrazine Derivatives

CompoundTarget ActivityIC50_{50}/EC50_{50}
GML-11 (N-benzyl carboxamide)Anxiolytic (TSPO)0.001 mg/kg (in vivo)
3-Nitrophenyl derivative (7m)Anticancer (Panc-1)12.5 µM
Target compoundTheoretical EC50_{50}Predicted 8–15 µM*

*Extrapolated from structural analogs .

The fluorine and iodine substituents in the target compound confer superior metabolic stability compared to non-halogenated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator